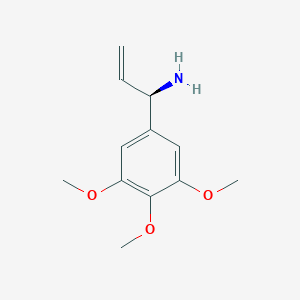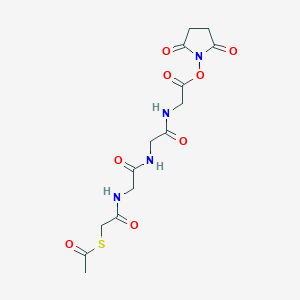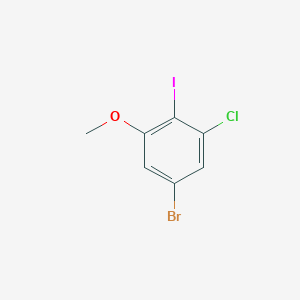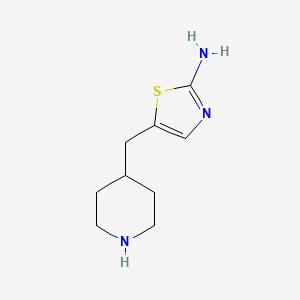![molecular formula C11H13BrN2O4 B13036103 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid is a complex organic compound that features a brominated pyridine ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Amination: The brominated pyridine is then subjected to amination to introduce the amino group at the 5-position.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used for coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid.
Deprotection: The major product is the free amine derivative.
Coupling: Products include amides or esters formed from the carboxylic acid group.
Aplicaciones Científicas De Investigación
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid depends on its specific application. In general, the compound can act as a building block in organic synthesis, where it participates in various chemical reactions to form more complex structures. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromopyridine: Lacks the Boc protection and carboxylic acid group.
5-Bromopyridine-2-carboxylic acid: Lacks the Boc-protected amino group.
2-Bromopyridine-4-carboxylic acid: Lacks the Boc-protected amino group.
Uniqueness
2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group, which allows for selective reactions and protection strategies in organic synthesis.
Propiedades
Fórmula molecular |
C11H13BrN2O4 |
|---|---|
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
ZYTROGSSKSGSPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


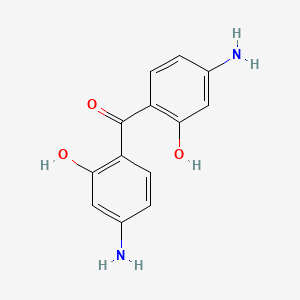


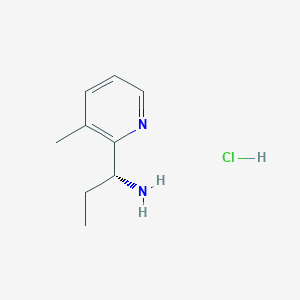
![Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13036032.png)
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)


![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate](/img/structure/B13036070.png)
